N-[(E)-3-(3-hydroxyanilino)-1-(9-methylcarbazol-3-yl)-3-oxoprop-1-en-2-yl]benzamide
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Overview
Description
N-[(E)-3-(3-hydroxyanilino)-1-(9-methylcarbazol-3-yl)-3-oxoprop-1-en-2-yl]benzamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, amide groups, and hydroxyl functionalities, making it a versatile candidate for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-3-(3-hydroxyanilino)-1-(9-methylcarbazol-3-yl)-3-oxoprop-1-en-2-yl]benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Carbazole Core: The synthesis begins with the formation of the 9-methylcarbazole core through a cyclization reaction.
Introduction of the Enone Group: The enone group is introduced via a Claisen-Schmidt condensation reaction.
Amination and Hydroxylation: The compound undergoes amination with 3-hydroxyaniline, followed by hydroxylation to introduce the hydroxyl group.
Formation of the Benzamide Group: The final step involves the formation of the benzamide group through an amide coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form quinones.
Reduction: The enone group can be reduced to form saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions vary depending on the type of substitution
Properties
IUPAC Name |
N-[(E)-3-(3-hydroxyanilino)-1-(9-methylcarbazol-3-yl)-3-oxoprop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O3/c1-32-26-13-6-5-12-23(26)24-16-19(14-15-27(24)32)17-25(31-28(34)20-8-3-2-4-9-20)29(35)30-21-10-7-11-22(33)18-21/h2-18,33H,1H3,(H,30,35)(H,31,34)/b25-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQZEQBPCDWHCD-KOEQRZSOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=C(C(=O)NC3=CC(=CC=C3)O)NC(=O)C4=CC=CC=C4)C5=CC=CC=C51 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)/C=C(\C(=O)NC3=CC(=CC=C3)O)/NC(=O)C4=CC=CC=C4)C5=CC=CC=C51 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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